

Application Notes: Spectrophotometric Determination of Bromate in Environmental Samples

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Compound of Interest		
Compound Name:	Calcium bromate	
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Introduction

Bromate (BrO₃⁻), a disinfection byproduct formed during the ozonation of bromide-containing water, is a potential human carcinogen.[1][2][3] Regulatory bodies like the EU and WHO have set maximum contaminant levels for bromate in drinking water, necessitating sensitive and reliable analytical methods for its monitoring.[1][3] While methods like ion chromatography are commonly used, spectrophotometry offers a simpler, more accessible, and cost-effective alternative for routine analysis.[2][3]

This document provides detailed application notes and protocols for three distinct spectrophotometric methods for the determination of bromate in environmental samples, particularly drinking water. These methods are based on different chemical reactions, each offering a unique set of advantages and limitations. The protocols are intended for researchers, scientists, and professionals in water quality monitoring and drug development who require accurate and precise quantification of bromate.

Methods Overview

Three primary spectrophotometric methods are detailed:

Fuchsin Method: This method involves the reduction of bromate to bromine by metabisulfite.
 The bromine then reacts with reduced (decolorized) fuchsin to regenerate the dye's quinoid







structure, which has a strong absorbance at 530 nm.[4][5][6] This method is noted for its high sensitivity and relative freedom from common interferences found in drinking water.[4][5]

- Phenothiazine-Based Methods: These methods utilize the oxidation of a phenothiazine derivative, such as promethazine, by bromate in an acidic medium.[7] This reaction produces a distinctly colored product that can be quantified. For instance, the reaction with promethazine yields a red-pink product with maximum absorbance at 515 nm.[7] While sensitive, these methods can be susceptible to interferences from other oxidizing agents and humic substances.[8][9][10]
- Solid-Phase Methyl Red Method: This technique employs a polymethacrylate matrix with immobilized methyl red.[11] Bromate in the sample oxidizes the immobilized indicator, causing a color change that is measured by solid-phase spectrophotometry. This method offers the advantage of a ready-to-use analytical form and is suitable for rapid visual or instrumental analysis.[11]

Data Presentation

The following table summarizes the key quantitative parameters for the described spectrophotometric methods for bromate determination.



Parameter	Fuchsin Method	Promethazine Method	Solid-Phase Methyl Red Method
Wavelength (λmax)	530 nm[4][5]	515 nm[7]	525 nm[11]
Linear Range	Up to 20 μg/L[5]	0.5 - 4.5 μg/mL (500 - 4500 μg/L)[7]	0.1 - 1.0 mg/L (100 - 1000 μg/L)[11]
Limit of Detection (LOD)	1 μg/L[4][5]	Not explicitly stated for water, but method is sensitive.	0.01 mg/L (10 μg/L) [11]
Reaction/Developmen t Time	30 minutes[4]	~1 minute[7]	30 minutes[11]
Precision (RSD)	6% at 5 μg/L[5]	3.88% - 4.89% (for 50-750 μg/mL in bread)[12]	≤1.2%[11]
Key Interferences	Cations (Ca ²⁺ , Mg ²⁺ , etc.) removed by resin.[4][5]	Humic substances, Nitrite (NO ₂ ⁻), Iron (Fe ²⁺)[8][9][10]	Not significantly affected by common ions like bromide.[11]

Experimental Protocols Method 1: Fuchsin Method

This protocol is adapted from the procedure described by Romele and Achilli.[4]

- 1. Reagents and Solutions:
- Citrate Buffer (pH 3.4): Dissolve 44.84 g of citric acid and 11.28 g of NaOH in 500 mL of deionized water. Mix 45.4 mL of this solution with 54.6 mL of 1 M HCI.[4]
- Colour Developing Reagent (Reduced Fuchsin): Prepare a solution of fuchsin decolorized with excess metabisulfite in an HCl medium.[5]
- Potassium Bromate (KBrO₃) Stock Solution (1000 mg/L): Dissolve the appropriate amount of KBrO₃ in deionized water.[4] Prepare working standard solutions by diluting this stock solution.



- Cation Exchange Resin: Strong cationic resin (e.g., Dowex 50) in the Na+ form.[4]
- 2. Sample Preparation:
- For drinking water samples, pass the sample through a column (e.g., 30 x 15 mm) containing the strong cationic resin (Na⁺ form) to remove cationic interferences from heavy metals and major elements.[4][5]
- Discard the first 3 mL of the eluate.[4]
- 3. Protocol:
- Pipette 25 mL of the pre-treated sample or standard solution into a suitable flask.
- Add 1.5 mL of 0.1 M HCl.[4]
- Add 1.25 mL of the citrate buffer solution (pH 3.4).[4]
- Add 0.2 mL of the colour developing reagent (reduced fuchsin).[4]
- Homogenize the solution and allow it to stand for 30 minutes at room temperature (~20°C)
 for complete and stable color development.[4]
- Measure the absorbance of the solution at 530 nm using a spectrophotometer with a 40 mm path length cell, against a reagent blank prepared with deionized water.[4]
- Construct a calibration curve by plotting absorbance versus bromate concentration for the standard solutions.
- Determine the bromate concentration in the sample from the calibration curve.





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Caption: Experimental workflow for the Fuchsin method.

Method 2: Promethazine Method

This protocol is based on the reaction of bromate with promethazine in an acidic medium.[7]

- 1. Reagents and Solutions:
- Promethazine Hydrochloride (PTZ) Solution: Prepare a stock solution of a known concentration in distilled water.
- Acidic Medium: An appropriate acid solution (e.g., HCl) to achieve the optimal reaction pH.
- Potassium Bromate (KBrO₃) Stock Solution (50 mg/L): Prepare in distilled water.[7] Dilute as needed to prepare working standards in the range of 0.5 to 5.0 mg/L.

2. Protocol:

- Pipette aliquots of the standard bromate solutions (to achieve final concentrations of 0.5 4.5 μg/mL) or the environmental water sample into a series of 10 mL volumetric flasks.[7]
- Add the required volume of acid solution to each flask.
- Add a fixed volume of the promethazine solution to each flask.
- Dilute to the 10.0 mL mark with distilled water.
- Shake the solutions well (e.g., in an ultrasonicator for ~1 minute) and allow the reaction to proceed.[7]
- Measure the absorbance of the resulting red-pink product at its maximum wavelength (λmax
 = 515 nm) against a reagent blank.[7]
- Create a calibration curve by plotting the absorbance values against the corresponding bromate concentrations of the standards.
- Calculate the bromate concentration in the sample using the calibration curve.





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Caption: Experimental workflow for the Promethazine method.

Method 3: Solid-Phase Methyl Red Method

This protocol is based on the use of methyl red immobilized in a polymethacrylate matrix.[11]

- 1. Reagents and Materials:
- Methyl Red (MR) Immobilized Polymethacrylate (PMM) Plates: The solid-phase analytical element.
- · Hydrochloric Acid (HCl) Solution.
- Potassium Bromate (KBrO₃) Standard Solutions: Prepared in the concentration range of 0.1– 1.0 mg/L.

2. Protocol:

- Take an aliquot of the water sample (e.g., 20 mL) and place it in a 25 mL graduated test tube.[11]
- Add 2 mL of HCl solution.[11]
- Dilute the solution to a final volume of 25 mL with distilled water.[11]
- Immerse an MR-PMM plate into the prepared sample or standard solution.
- Allow the reaction to proceed for the optimal time (e.g., 30 minutes).[11]
- Remove the plate from the solution and dry it with filter paper.[11]
- Measure the absorbance of the plate directly using a solid-phase spectrophotometer at 525 nm.[11]

Methodological & Application

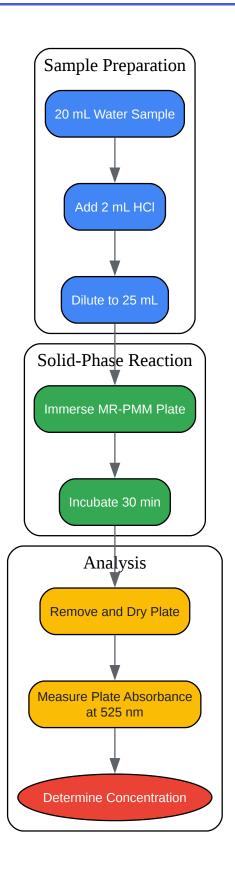




• The calibration curve is established by plotting the absorbance (A_{525}) against the bromate concentration. The relationship may be inverse, as the indicator is decolorized (e.g., $A_{525} = 1.363 - 0.721c$).[11]

• Determine the bromate concentration in the sample from the calibration curve.





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Caption: Workflow for the Solid-Phase Methyl Red method.



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